molecular formula C9H22Cl2N2O B2532071 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride CAS No. 2247849-66-5

1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride

Cat. No.: B2532071
CAS No.: 2247849-66-5
M. Wt: 245.19
InChI Key: AZWOPOYFHMFMID-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family. It is characterized by the presence of a methoxyethyl group attached to the piperazine ring, along with two methyl groups at the 2-position. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system-active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride typically involves the reaction of 2,2-dimethylpiperazine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s ability to cross biological membranes, while the piperazine ring can interact with various binding sites. This compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-(2-Methoxyethyl)piperidine hydrochloride
  • 1-(2-Methoxyethyl)piperazine

Comparison: 1-(2-Methoxyethyl)-2,2-dimethylpiperazine dihydrochloride is unique due to the presence of two methyl groups at the 2-position of the piperazine ring, which can influence its chemical reactivity and biological activity. In comparison, 2-(2-Methoxyethyl)piperidine hydrochloride and 1-(2-Methoxyethyl)piperazine lack these methyl groups, which may result in different pharmacokinetic and pharmacodynamic properties.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-methoxyethyl)-2,2-dimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-9(2)8-10-4-5-11(9)6-7-12-3;;/h10H,4-8H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWOPOYFHMFMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1CCOC)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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